molecular formula C7H10BrN3 B14851212 4-(2-Aminoethyl)-6-bromopyridin-2-amine CAS No. 1393553-13-3

4-(2-Aminoethyl)-6-bromopyridin-2-amine

Cat. No.: B14851212
CAS No.: 1393553-13-3
M. Wt: 216.08 g/mol
InChI Key: ICSHEABTAHHRFX-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-bromopyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position and a bromine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-bromopyridin-2-amine typically involves the bromination of 2-aminopyridine followed by the introduction of the aminoethyl group. One common method is as follows:

    Bromination: 2-Aminopyridine is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6-position.

    Aminoethylation: The brominated intermediate is then reacted with ethylenediamine under reflux conditions to introduce the aminoethyl group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-bromopyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary amines.

Scientific Research Applications

4-(2-Aminoethyl)-6-bromopyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-bromopyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Bromo-2-aminopyridine: Lacks the aminoethyl group, affecting its ability to form hydrogen bonds and interact with biological targets.

    4-(2-Aminoethyl)-2-chloropyridine: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness

4-(2-Aminoethyl)-6-bromopyridin-2-amine is unique due to the presence of both the aminoethyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

1393553-13-3

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

4-(2-aminoethyl)-6-bromopyridin-2-amine

InChI

InChI=1S/C7H10BrN3/c8-6-3-5(1-2-9)4-7(10)11-6/h3-4H,1-2,9H2,(H2,10,11)

InChI Key

ICSHEABTAHHRFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Br)CCN

Origin of Product

United States

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